![molecular formula C22H17F3N4OS B2739672 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-76-1](/img/structure/B2739672.png)
3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H17F3N4OS and its molecular weight is 442.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has focused on the synthesis of new heterocyclic compounds, including those related to 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, for potential use as antibacterial agents. A study by Azab, Youssef, and El‐Bordany (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to find high antibacterial activity compounds M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.
Herbicidal Activities
Another significant area of research involves the herbicidal activities of pyridazine derivatives. Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their bleaching and herbicidal activities, with some compounds showing excellent activities even at low doses Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2012.
Anticancer Evaluation
The synthesis and evaluation of anticancer activities of derivatives have been a focus, with compounds exhibiting potential effectiveness against various cancer cell lines. Bakavoli et al. (2010) synthesized new derivatives of 3-Phenyl-1,5-Dimethyl-1H-[1,2,4]Triazolo[4′,3′:1,2]Pyrimido[4,5-e][1,3,4]Oxadiazine, showing promising antiviral activity against hepatitis-A virus (HAV) and anticancer potential M. Bakavoli, M. Rahimizadeh, A. Shiri, M. Akbarzadeh, S. Mousavi, Hoda Atapour-Mashhad, Z. Tayarani‐Najaran, 2010.
Synthetic and Mechanistic Implications
Dawood's study on the reaction of pyridinium salts with various compounds to produce indolizine derivatives, among others, explores the synthetic routes and mechanistic implications of reactions involving related heterocyclic compounds, highlighting the chemical versatility and potential applications of such molecules in various fields of research K. Dawood, 2004.
Mécanisme D'action
Mode of Action
It is likely that the compound binds to its target(s), altering their function and leading to changes within the cell . The exact nature of these interactions and changes is a subject of ongoing research.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways it affects . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.
Propriétés
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(28-27-18)31-12-19-26-21(29-30-19)16-4-3-5-17(11-16)22(23,24)25/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNYFPLVQZNUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)
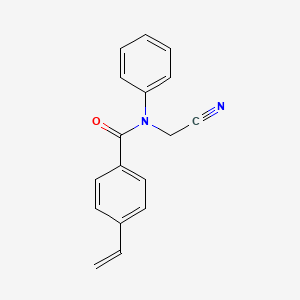
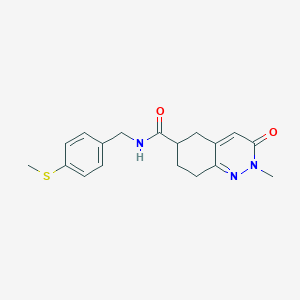
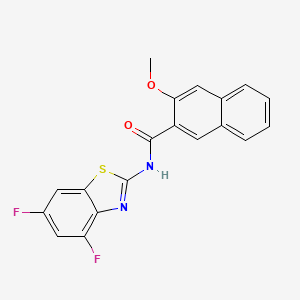
![3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2739598.png)
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2739601.png)
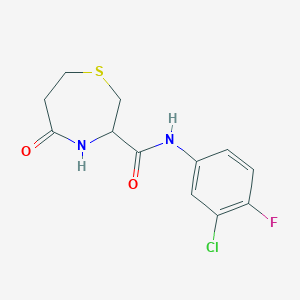
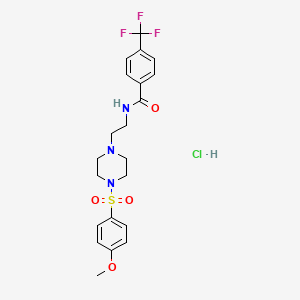
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)
![1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2739605.png)
![5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2739609.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
